molecular formula C12H17N B1348759 Cyclohexanamine, 2-phenyl- CAS No. 17293-45-7

Cyclohexanamine, 2-phenyl-

Cat. No. B1348759
CAS RN: 17293-45-7
M. Wt: 175.27 g/mol
InChI Key: KLJIPLWGNJQJRM-UHFFFAOYSA-N
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Description

“Cyclohexanamine, 2-phenyl-” is a synthetic, experimental compound . It is related to Cyclohexylamine, an organic compound belonging to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .


Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The molecular formula of “Cyclohexanamine, 2-phenyl-” is C12H17N . The molecular weight is 175.27 g/mol .


Chemical Reactions Analysis

Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is a building block for pharmaceuticals (e.g., mucolytics, analgesics, and bronchodilators) .

Scientific Research Applications

Analytical Characterization and Biological Matrix Analysis

Cyclohexanamine derivatives, including 2-phenyl variants, have been characterized and analyzed for their presence in biological matrices. Studies have detailed analytical profiles using techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These analyses extend to determining compounds in blood, urine, and vitreous humor, showcasing the compounds' relevance in forensic and toxicological research (De Paoli et al., 2013).

Physicochemical Behavior and Solution Properties

Research has also been conducted on the physicochemical behavior and solution properties of cyclohexanamine derivatives. Studies comparing phenyl versus cyclohexyl chain tips have provided insights into adsorption, aggregation, and the critical aggregation concentration in various solvents, contributing to a deeper understanding of these compounds' interactions at the molecular level (Hopkins Hatzopoulos et al., 2012).

Chemical Synthesis and Catalysis

Cyclohexanamine, 2-phenyl-, and its derivatives are pivotal in chemical synthesis and catalysis. They serve as intermediates in the development of novel compounds and materials. For example, the transformation of phenols with ammonia to primary cyclohexylamines has been demonstrated, highlighting the potential of cyclohexanamine derivatives in sustainable chemical processes (Tomkins et al., 2018).

Pharmacological and Neurochemical Research

Cyclohexanamine compounds have been synthesized and evaluated for their central nervous system depressant properties, contributing to pharmacological and neurochemical research. These studies have explored cataleptoid activity and antitonic extensor properties, aiding in the development of new therapeutic agents (Maddox et al., 1965).

Flotation and Material Processing

In material science and mineral processing, cyclohexanamine derivatives have been explored as collectors in scheelite flotation. The effectiveness of cyclohexyl hydroxamic acid in scheelite flotation demonstrates the utility of cyclohexanamine derivatives in enhancing the efficiency of mineral processing techniques (Zhao et al., 2013).

Safety And Hazards

Cyclohexylamine is listed as an extremely hazardous substance as defined by Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act . The National Institute for Occupational Safety and Health has suggested workers not be exposed to a recommended exposure limit of over 10 ppm (40 mg/m3) over an eight-hour workshift .

Future Directions

“Cyclohexanamine, 2-phenyl-” is a synthetic, experimental compound . It has been shown to have high energy content , suggesting potential for future research and applications. In the broader context, dibenzylamines and their derivatives are attractive for the treatment of neurodegenerative disorders, such as Alzheimer’s disease .

properties

IUPAC Name

2-phenylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJIPLWGNJQJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337840
Record name Cyclohexanamine, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine, 2-phenyl-

CAS RN

17293-45-7
Record name Cyclohexanamine, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclohexan-1-amine
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